3-Allyl-5-ethoxy-4-isopropoxybenzaldehyde
Overview
Description
“3-Allyl-5-ethoxy-4-isopropoxybenzaldehyde” is a chemical compound with the CAS Number: 915924-52-6 . It has a molecular weight of 248.32 and its IUPAC name is this compound . The compound is typically stored at room temperature and is available in liquid form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C15H20O3/c1-5-7-13-8-12 (10-16)9-14 (17-6-2)15 (13)18-11 (3)4/h5,8-11H,1,6-7H2,2-4H3
. This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.
Scientific Research Applications
Ruthenium-mediated Synthesis of Heterocycles
Ruthenium-mediated isomerization and ring-closing metathesis (RCM) have been employed to transform simple substrates into a variety of nitrogen- and oxygen-containing benzo-fused heterocycles, demonstrating the versatility of these reactions in synthesizing complex structures from simpler aldehydes (Otterlo, Pathak, & Koning, 2003).
Electrocatalytic Activity and Biosensing
Dihydroxybenzaldehydes have been utilized for oxidative electrodeposition onto electrodes, showing catalytic activity towards NADH oxidation. This application is crucial for designing biosensors based on dehydrogenase enzymatic activities, indicating the potential of aldehyde derivatives in bioanalytical chemistry (Pariente, Tobalina, Darder, Lorenzo, & Abruña, 1996).
Chemosensors for Bioactive Zinc Detection
Aldehyde derivatives have been synthesized for the selective sensing of cations, particularly Zn2+ ions, using chromogenic and fluorogenic techniques. This research is significant for its application in detecting bioactive metals in biological systems, highlighting the functional versatility of aldehyde-based compounds in chemosensing (Patil et al., 2018).
Synthesis of Benzoxazine Monomers and Thermosets
Novel benzoxazine monomers containing allyl groups have been synthesized from phenol and Bisphenol A derivatives, demonstrating how aldehydes can be precursor materials for high-performance polymers and resins with excellent thermal stability and mechanical properties (Agag & Takeichi, 2003).
Green Chemistry and Microwave-Assisted Synthesis
Allylbenzenes from essential oils have been efficiently converted into the corresponding benzaldehydes using a green chemistry approach, involving solventless alkene group isomerization and oxidation. This method underscores the importance of sustainable practices in chemical synthesis and the potential of aldehydes as intermediates in the production of valuable chemicals (Luu et al., 2009).
Safety and Hazards
Properties
IUPAC Name |
3-ethoxy-4-propan-2-yloxy-5-prop-2-enylbenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O3/c1-5-7-13-8-12(10-16)9-14(17-6-2)15(13)18-11(3)4/h5,8-11H,1,6-7H2,2-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWFZQVQXQARBMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OC(C)C)CC=C)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70650935 | |
Record name | 3-Ethoxy-4-[(propan-2-yl)oxy]-5-(prop-2-en-1-yl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70650935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
915924-52-6 | |
Record name | 3-Ethoxy-4-[(propan-2-yl)oxy]-5-(prop-2-en-1-yl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70650935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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